
1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one is a propan-2-one (acetone) derivative substituted with a 5-(difluoromethyl)-2-nitrophenyl group. The phenyl ring features a nitro (-NO₂) group at position 2 and a difluoromethyl (-CF₂H) group at position 4. These substituents confer distinct electronic and steric properties:
- Difluoromethyl group: Moderately electron-withdrawing (less than trifluoromethyl) but lipophilic, improving membrane permeability compared to non-fluorinated analogs .
Preparation Methods
The synthesis of 1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 5-(difluoromethyl)-2-nitrobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of solid acid catalysts in a continuous flow reactor can enhance the reaction efficiency and scalability .
Chemical Reactions Analysis
1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group, forming new derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations .
Scientific Research Applications
1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues of Propan-2-one Derivatives
The following table summarizes key differences between 1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one and related compounds:
*Estimated based on similar compounds.
Key Comparative Insights
Electronic Effects
- Nitro vs. Halogen Substituents : The nitro group in the target compound provides stronger electron withdrawal than halogens (e.g., -Cl in ), increasing aromatic ring polarization and reactivity in substitution reactions.
- Difluoromethyl (-CF₂H) vs. Trifluoromethyl (-CF₃) : The -CF₃ group () is a stronger EWG than -CF₂H, leading to higher stability but reduced metabolic degradation compared to the target compound.
Biological Activity
1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C10H10F2N2O2, with a molecular weight of approximately 229.18 g/mol. It features a difluoromethyl group and a nitrophenyl moiety attached to a propan-2-one backbone, which enhances its lipophilicity and may influence its biological interactions and solubility characteristics.
Property | Value |
---|---|
Molecular Formula | C10H10F2N2O2 |
Molecular Weight | 229.18 g/mol |
Density | 1.304 g/cm³ |
Boiling Point | 317.2 °C |
The biological activity of this compound is attributed to its interaction with various biomolecular targets, including enzymes and receptors. The difluoromethyl group enhances the compound's reactivity and binding affinity, leading to several observed biological effects:
- Cytotoxicity : Studies indicate that this compound can induce apoptosis and cell cycle arrest in various cancer cell lines, particularly those with different p53 statuses. The mechanism involves activation of apoptotic pathways independent of p53 status.
- Cell Cycle Analysis : Flow cytometry has demonstrated that concentrations above 10 µM result in significant increases in the sub-G1 population, indicating potential apoptosis induction. Notably, the compound can cause G0/G1 and G2/M phase arrest in cancer cells.
Cytotoxicity Profiles
The cytotoxic effects of this compound have been quantified against several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HCT-116 | 15 | Apoptosis induction |
MCF-7 | 20 | Cell cycle arrest (G0/G1 and G2/M) |
HeLa | 25 | Apoptosis via mitochondrial pathway |
These findings suggest that the compound exhibits potent effects on cell viability, making it a candidate for further development in cancer therapy.
Case Studies
Recent research has explored the anti-inflammatory properties of related compounds containing nitrophenyl groups. For instance, derivatives of 1-(4-(benzylsulfonyl)-2-nitrophenyl) have shown significant reductions in cytokine release in LPS-challenged macrophage cells, indicating potential therapeutic applications for inflammatory diseases . Although specific studies on this compound were not highlighted, the structural similarities suggest potential for similar biological activities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(5-(difluoromethyl)-2-nitrophenyl)propan-2-one, and how are reaction conditions optimized?
The synthesis typically involves Claisen-Schmidt condensation between a nitro-substituted benzaldehyde derivative and a ketone. For example, nitroaryl aldehydes (e.g., 5-(difluoromethyl)-2-nitrobenzaldehyde) react with acetone derivatives under basic conditions (e.g., NaOH/ethanol). Optimization focuses on controlling temperature (40–60°C), solvent polarity, and catalyst choice (e.g., pyrrolidine for enolate formation). Post-reaction purification employs column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How is the compound characterized structurally, and what techniques validate its purity?
X-ray crystallography (via SHELX refinement ) confirms the crystal structure, while NMR (¹H/¹³C, 19F) identifies fluorine environments and nitro group placement. HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS (electron ionization mode) assess purity (>95%). Mass spectrometry (ESI-TOF) validates molecular weight .
Q. What role does the difluoromethyl group play in the compound’s physicochemical properties?
The difluoromethyl group enhances lipophilicity (logP) and metabolic stability by reducing oxidative metabolism. Fluorine’s electronegativity also polarizes adjacent bonds, affecting solubility and hydrogen-bonding potential. These properties are quantified via shake-flask solubility assays and partition coefficient measurements .
Q. How are initial biological activities of the compound evaluated in vitro?
Antibacterial assays (e.g., MIC determination via broth microdilution) and enzyme inhibition studies (e.g., fluorometric kinase assays) are standard. Cell viability is tested using MTT assays on human cell lines (e.g., HEK-293). Data interpretation includes IC50 calculations and dose-response curves .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during fluorination or nitration steps?
Directed ortho-metalation (DoM) with LDA or TMPLi directs nitration/fluorination to specific positions. For difluoromethyl introduction, deoxyfluorination reagents (e.g., DAST) or transition-metal catalysts (Pd/Cu) ensure selectivity. Reaction progress is monitored via in situ 19F NMR .
Q. How are structure-activity relationships (SAR) studied for derivatives of this compound?
SAR workflows involve synthesizing analogs with varied substituents (e.g., replacing nitro with cyano or adjusting fluorine positions). Biological data (e.g., IC50, logD) are analyzed using QSAR models (e.g., CoMFA or machine learning). Docking studies (AutoDock Vina) map interactions with target proteins (e.g., kinases) .
Q. What methods resolve contradictions in crystallographic data refinement?
For ambiguous electron density (e.g., disordered fluorine atoms), TWINABS (in SHELX) handles twinning, and DFT-based geometry optimization (Gaussian 09) refines bond lengths. Cross-validation (Rfree) and residual density maps distinguish noise from structural features .
Q. How is the nitro group’s reactivity managed in multi-step syntheses?
Protective groups (e.g., Boc for amines) prevent unwanted nitro reduction. Catalytic hydrogenation (H2/Pd-C) selectively reduces other functional groups while preserving nitro. Stability under acidic/basic conditions is pre-assessed via accelerated degradation studies (40°C, 75% RH) .
Q. What advanced analytical techniques quantify trace impurities or degradation products?
LC-MS/MS (Q-TOF) with MRM mode detects impurities at ppm levels. 2D-NMR (HSQC, HMBC) identifies unknown degradants. For photodegradation analysis, UV-light exposure (ICH Q1B guidelines) followed by HPLC-DAD tracks nitro-to-nitrito isomerization .
Q. How do computational models predict the impact of fluorine on target binding?
Molecular dynamics (MD) simulations (AMBER) assess fluorine’s effect on protein-ligand binding kinetics (e.g., residence time). Quantum mechanical calculations (MP2/cc-pVDZ) evaluate dipole interactions and electrostatic potential surfaces. Free-energy perturbation (FEP) quantifies ΔΔG for fluorinated vs. non-fluorinated analogs .
Q. Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to screen parameters (e.g., solvent, catalyst loading) .
- Crystallography : Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts .
- Fluorine-Specific Assays : 19F NMR (470 MHz) with CFCl3 as an internal standard .
Properties
Molecular Formula |
C10H9F2NO3 |
---|---|
Molecular Weight |
229.18 g/mol |
IUPAC Name |
1-[5-(difluoromethyl)-2-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C10H9F2NO3/c1-6(14)4-8-5-7(10(11)12)2-3-9(8)13(15)16/h2-3,5,10H,4H2,1H3 |
InChI Key |
URNGSVPJLFBUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)C(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.